2-(4-Fluoro-phenoxy)-5-iodo-pyridine
Description
Properties
Molecular Formula |
C11H7FINO |
|---|---|
Molecular Weight |
315.08 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-5-iodopyridine |
InChI |
InChI=1S/C11H7FINO/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H |
InChI Key |
UELGCVSTCOSCIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(4-Fluoro-phenoxy)-5-iodo-pyridine, highlighting differences in substituents, molecular properties, and applications:
*Molecular weight calculated based on structure.
Key Observations:
Halogen Substituent Effects: Iodine vs. Chlorine: The replacement of iodine (e.g., in this compound) with chlorine (e.g., 5-Chloro-2-(4-fluorophenoxy)pyridine) reduces molecular weight by ~91.46 g/mol and alters steric and electronic properties. Iodine’s larger atomic radius may enhance lipophilicity and influence binding affinity in biological systems .
Substituent Position Impact: Position 2 vs. Position 5: In 2-Fluoro-5-iodo-4-methylpyridine, fluorine at position 2 and iodine at position 5 create a polarized electronic environment, while the 4-methyl group adds steric bulk. This contrasts with the target compound’s phenoxy group at position 2, which introduces aromatic conjugation . Amino vs.
Synthetic Intermediates: Compounds like 2-Fluoro-5-iodo-4-methylpyridine are used in medical intermediate synthesis, highlighting the utility of iodopyridines in constructing complex pharmaceuticals .
Structural and Electronic Analysis
Substituent Effects on Pyridine Reactivity:
- Electron-Withdrawing Groups: The fluorine on the phenoxy group and iodine on the pyridine ring create an electron-deficient aromatic system, making the compound susceptible to nucleophilic aromatic substitution (e.g., at position 5) .
- Steric Considerations: The phenoxy group at position 2 may hinder reactions at adjacent positions, whereas smaller substituents (e.g., methyl in 2-Fluoro-5-iodo-4-methylpyridine) allow greater flexibility .
Comparative Melting Points and Stability:
- Analogs with chloro and methyl substituents (e.g., 5-Chloro-2-(4-fluorophenoxy)pyridine) exhibit melting points between 268–287°C, suggesting that the target compound’s iodine substituent may lower melting points due to increased molecular size and reduced crystallinity .
Q & A
Q. What are the established synthetic routes for 2-(4-Fluoro-phenoxy)-5-iodo-pyridine?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple iodopyridine derivatives with fluorophenylboronic acids. Key steps include refluxing in dioxane with a phosphate base (e.g., K₃PO₄) under inert atmosphere . Optimization of catalyst loading (1.5–5 mol%) and reaction time (8–12 hours) is critical for yield improvement.
Q. How is the structural identity of this compound confirmed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters such as bond lengths (e.g., C–I = ~2.09 Å) and torsion angles are refined using software like SHELXL. Complementary techniques include ¹H/¹³C NMR (for functional group analysis) and high-resolution mass spectrometry (HRMS) .
Q. What safety precautions are recommended for handling this compound?
Limited toxicity data necessitate stringent precautions: use fume hoods , gloves , and eye protection . Avoid inhalation/ingestion and store in sealed containers under inert gas. Preliminary safety assessments should reference structurally similar fluorinated pyridines, which may exhibit moderate toxicity .
Advanced Research Questions
Q. How can the Suzuki-Miyaura coupling efficiency be optimized for this compound?
Variables include:
Q. What computational methods predict the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the fluoro-phenoxy and iodo groups. Molecular docking studies (AutoDock Vina) can predict interactions with biological targets like kinase enzymes .
Q. How does the iodine substituent influence functionalization reactions?
The C–I bond is susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) or transition-metal-catalyzed cross-couplings (e.g., Sonogashira). Steric hindrance from the phenoxy group may necessitate elevated temperatures (80–100°C) .
Q. What analytical techniques resolve discrepancies in synthetic yields?
Use HPLC-MS to detect byproducts (e.g., dehalogenated species). Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps. Comparative XRD analysis of intermediates clarifies crystallization challenges .
Q. How can the compound’s enzyme inhibition potential be evaluated?
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For kinase targets, ATPase activity assays (e.g., Malachite Green) quantify inhibition efficacy .
Methodological Challenges & Future Directions
Q. What are the limitations in crystallographic refinement for this compound?
Disorder in the fluoro-phenoxy moiety or weak X-ray scattering from iodine may reduce data quality. Hirshfeld surface analysis and twinned refinement (e.g., using TWINABS) improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
